4-chloro-N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide
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Overview
Description
4-CHLORO-N-[1-(3-CHLOROPHENYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-CHLORO-N-[1-(3-CHLOROPHENYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
Compared to these compounds, 4-CHLORO-N-[1-(3-CHLOROPHENYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZENE-1-SULFONAMIDE is unique due to its specific functional groups and the combination of chlorine, trifluoromethyl, and sulfonamide moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19Cl2F3N2O4S |
---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
4-chloro-N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H19Cl2F3N2O4S/c1-21(2)11-17-19(18(31)12-21)22(23(26,27)28,20(32)30(17)15-5-3-4-14(25)10-15)29-35(33,34)16-8-6-13(24)7-9-16/h3-10,29H,11-12H2,1-2H3 |
InChI Key |
IUSQDAFQKHEMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC(=CC=C3)Cl)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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